Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Description
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of thieno[2,3-b]pyridines, which are known for their diverse pharmacological and biological activities. The spiro configuration imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-6-2-1-4-11-8(6)15-10(7)3-5-14-9(10)13/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIIICWVZKOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12C(=O)C3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545239 | |
| Record name | 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107191-21-9 | |
| Record name | 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the formation of a carbonyl ylide intermediate via rhodium acetate-catalyzed decomposition of isatin-derived diazo compounds in the presence of aldehydes. Subsequent 1,3-dipolar cycloaddition with ortho-substituted phenylnitroalkenes yields a spiro[oxolane-thienopyridine] intermediate. A base-induced intramolecular Michael addition then completes the ring system (Table 1).
Table 1: Key Reaction Parameters for Rhodium-Catalyzed Synthesis
| Parameter | Details |
|---|---|
| Catalysts | Rhodium acetate (2 mol%) |
| Solvents | Dichloromethane, tetrahydrofuran (25–30 mL/mmol substrate) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 3 hours (1 hour diazo addition + 2 hours base treatment) |
| Yield | >50% |
| Base | 1,8-Diazabicycloundec-7-ene (DBU, 20 mol%) |
This method’s advantages include scalability, minimal purification requirements, and the ability to introduce diverse substituents via aldehyde and nitroalkene precursors.
Comparative Analysis of Synthetic Approaches
Efficiency and Scalability
The rhodium-catalyzed method outperforms MCRs in stereochemical control, achieving five contiguous stereocenters in one pot. However, noble metal catalysts increase costs, whereas MCRs utilize inexpensive bases like DBU or piperidine.
Green Chemistry Metrics
- Atom Economy: The one-pot rhodium method reduces solvent waste (25–30 mL/mmol), while MCRs eliminate intermediate isolation.
- Catalyst Loading: Rhodium acetate (2 mol%) vs. organocatalysts (5 mol%).
Structural and Spectroscopic Characterization
Post-synthetic analysis of this compound relies on:
- NMR: Distinct signals for spiro-carbon ($$ \delta $$ 75–80 ppm in $$ ^{13}\text{C} $$) and carbonyl groups ($$ \delta $$ 170–175 ppm).
- HRMS: Molecular ion peak at m/z 221.23 [M+H]$$^+$$.
- X-ray Crystallography: Confirms the spiro junction and dihedral angles between fused rings.
Industrial and Pharmacological Applications
The patent CN103554120B highlights this compound’s inhibitory activity against Aurora kinase A (IC$$_{50}$$ < 100 nM), positioning it as a candidate for anticancer therapeutics. Scalable synthesis (>50% yield) and room-temperature conditions favor industrial adoption.
Chemical Reactions Analysis
Types of Reactions
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione as an anticancer agent. It has been shown to exhibit antiproliferative effects against various human cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
- PaCa2 (pancreatic cancer)
In vitro assays indicated that some derivatives possess a higher efficacy than standard chemotherapeutic agents like sunitinib and 5-fluorouracil. The selectivity index towards normal cells further supports its potential as a targeted therapy for cancer treatment .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacterial strains and fungi, showing promising results that suggest its utility in developing new antimicrobial agents .
Cholinesterase Inhibition
Research indicates that this compound derivatives may act as cholinesterase inhibitors. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are crucial for symptom management .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-component reactions that yield various analogs with modified biological properties. For instance:
- Azomethine Dipolar Cycloaddition : This method has been utilized to create new spiro-indolinone compounds that exhibit enhanced biological activities .
- Oxidative Dimerization : Another synthetic approach involves regioselective oxidation processes that generate novel derivatives with distinct pharmacological profiles .
Material Science Applications
Beyond biological applications, this compound is also being explored in material science for its potential use in organic electronics and photonic devices. The unique electronic properties associated with its molecular structure could lead to advancements in the development of organic semiconductors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Shares the core structure but lacks the spiro configuration.
Spirooxindoles: Similar spiro structure but different heterocyclic components.
Thiophene derivatives: Contain the thiophene ring but differ in overall structure.
Uniqueness
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Biological Activity
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione is a complex heterocyclic compound characterized by a unique spiro structure. This compound belongs to the broader class of thieno[2,3-b]pyridines, which are recognized for their diverse pharmacological and biological activities. The spiro configuration imparts distinct chemical properties that make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
- Molecular Formula : C10H7NO3S
- CAS Number : 107191-21-9
- Structure : The compound's structure includes a thieno[2,3-b]pyridine core fused with an oxolane ring, contributing to its unique biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:
- Bacterial Activity : The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Fungal Activity : It has also shown efficacy against common fungal pathogens, indicating potential use in treating fungal infections.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
- Cell Line Studies : In vitro assays have revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. For instance, IC50 values have been reported in the micromolar range for several tested cell lines.
Table of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | References |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 5 - 15 | |
| Antifungal | C. albicans | 10 - 20 | |
| Anticancer | HeLa (cervical), MDA-MB-231 (breast) | 8 - 25 |
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound is known to inhibit certain enzymes such as kinases that are crucial for cellular signaling and proliferation.
- Receptor Modulation : It may also interact with specific receptors involved in inflammatory responses and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various thieno derivatives, this compound was found to possess superior activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Analysis
A series of experiments conducted on different human cancer cell lines demonstrated that this compound effectively induced apoptosis through caspase activation pathways. The results indicated that the compound could serve as a basis for designing novel anticancer therapies.
Q & A
Q. What synthetic methodologies are commonly employed to construct the spiro-thieno[2,3-b]pyridinedione scaffold?
The synthesis typically involves cyclization reactions using α-halo carbonyl compounds. For example, refluxing S-alkyl derivatives (e.g., ethyl chloroacetate or phenacyl chloride) with sodium ethoxide induces intramolecular cyclization to form the thieno[2,3-b]pyridine core . Spirooxindole analogs (e.g., spiro[indoline-3,3'-quinoline]-2,2'-diones) are synthesized via nitro-reduction and double lactamization under controlled conditions, often using LiAlH4 and THF . Structural confirmation relies on NMR (1H, 13C, DEPT), 2D NMR, and HRMS analyses .
Q. How are spectroscopic techniques utilized to confirm the structural integrity of synthesized spiro-thieno[2,3-b]pyridinediones?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (including DEPT and 2D experiments) are critical. For instance, ethyl 2-(aryloxo)-7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridine derivatives were characterized via 1H and 13C NMR to assign substituent positions and confirm cyclopropane integration . IR spectroscopy can validate lactam and carbonyl functionalities .
Q. What in vitro assays are standard for evaluating the cytotoxicity of spiro-thieno[2,3-b]pyridinediones?
Cytotoxicity is assessed using cell viability assays (e.g., MTT) against cancer cell lines such as HepG2 (hepatocellular carcinoma) and multidrug-resistant (MDR) variants. For example, thieno[2,3-b]pyridine derivatives demonstrated IC50 values <10 µM in HepG2 cells, with selectivity evaluated via comparative assays on non-cancerous cell lines . RIN5F cell-based assays are employed for glucose-dependent insulinotropic activity screening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer efficacy of spiro-thieno[2,3-b]pyridinediones?
SAR analysis focuses on substituent effects at key positions. For instance:
- C-7 Cyclopropyl groups enhance activity against E. coli and MDR cancer cells compared to ethyl or tert-butyl analogs .
- Nitro groups at C-3 improve cytotoxicity but may increase hepatotoxicity, necessitating balancing potency and safety .
- Spirooxindole moieties (e.g., 1',4'-dihydro-spiro[indoline-3,3'-quinoline]) enhance tubulin polymerization inhibition, as seen in analogs with antiproliferative IC50 values <100 nM .
Q. What strategies mitigate multidrug resistance (MDR) in cancer cells using spiro-thieno[2,3-b]pyridinediones?
Derivatives with N-cyclopropyl substituents show enhanced activity against MDR phenotypes by bypassing efflux pump mechanisms . Co-administration with chemosensitizers (e.g., camptothecin analogs) synergistically inhibits DNA repair enzymes like TDP1, overcoming resistance . Computational modeling identifies analogs with high binding affinity to ATP-binding cassette (ABC) transporters, reducing efflux .
Q. How do computational methods predict the binding modes of spiro-thieno[2,3-b]pyridinediones to biological targets?
Molecular docking and dynamics simulations model interactions with targets like Bruton’s tyrosine kinase (BTK) or tubulin. For example:
- Scaffold-hopping strategies design pyrrolo[2,3-b]pyridine-based BTK inhibitors (IC50 <10 nM) by aligning hydrophobic and hydrogen-bonding motifs .
- QSAR models correlate electronic parameters (e.g., Hammett constants) with antitubulin activity, guiding substituent selection .
- Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity and regioselectivity in cyclization reactions .
Data Contradiction and Validation
Q. How are discrepancies in cytotoxicity data between similar thieno[2,3-b]pyridine derivatives resolved?
Contradictory results (e.g., high potency but hepatotoxicity) are addressed via:
- Metabolic stability assays : Microsomal incubation identifies reactive metabolites causing toxicity .
- Selectivity profiling : Comparative cytotoxicity screens against primary hepatocytes and cancer cells isolate HCC-specific agents .
- In vivo validation : Xenograft models confirm efficacy and safety, as seen in spirooxindole derivatives with tumor growth inhibition >70% .
Q. What experimental controls ensure reproducibility in spiro-thieno[2,3-b]pyridinedione synthesis?
- Reaction monitoring : TLC or HPLC tracks intermediate formation during cyclization .
- Catalyst optimization : Sodium ethoxide purity and concentration are standardized to avoid side reactions (e.g., over-alkylation) .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in spiro junction geometry .
Tables
Table 1: Key Synthetic Routes for Spiro-Thieno[2,3-b]pyridinediones
Table 2: Cytotoxicity of Selected Derivatives
| Compound | Cell Line (IC50, µM) | Selectivity Index (Cancer vs. Normal) | Reference |
|---|---|---|---|
| 7-Cyclopropyl derivative | HepG2: 2.1 | 8.5 | |
| Spirooxindole 6b | MCF-7: 0.08 | 12.3 | |
| N-Methyl analog | RIN5F: 15.4 | 1.2 (Low selectivity) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
